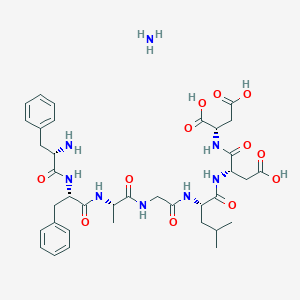

FFAGLDD amine salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le sel d'amine FFAGLDD est un peptide sélectif pour le clivage de la métalloprotéinase matricielle 9 (MMP9). Il est principalement utilisé pour la livraison cytosolique de la doxorubicine, un médicament de chimiothérapie, afin d'obtenir une libération et une administration graduelle et contrôlée du médicament, tant temporellement que spatialement .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du sel d'amine FFAGLDD implique le couplage séquentiel d'acides aminés pour former la chaîne peptidique. Le processus comprend généralement les étapes suivantes :

Protection des groupes amines : Les groupes amines des acides aminés sont protégés à l'aide de groupes protecteurs tels que le tert-butyloxycarbonyle (Boc) ou le fluorenylméthyloxycarbonyle (Fmoc).

Réactions de couplage : Les acides aminés protégés sont couplés à l'aide de réactifs de couplage tels que le dicyclohexylcarbodiimide (DCC) ou le N,N'-diisopropylcarbodiimide (DIC) en présence d'additifs tels que l'hydroxybenzotriazole (HOBt) ou le 1-hydroxy-7-azabenzotriazole (HOAt).

Déprotection : Les groupes protecteurs sont éliminés dans des conditions acides ou basiques pour produire le peptide final.

Méthodes de production industrielle

La production industrielle du sel d'amine FFAGLDD suit des voies de synthèse similaires, mais à plus grande échelle. Les synthétiseurs peptidiques automatisés sont souvent utilisés pour rationaliser le processus et garantir une pureté et un rendement élevés. Le produit final est purifié à l'aide de techniques telles que la chromatographie liquide haute performance (HPLC) et caractérisé à l'aide de la spectrométrie de masse et de la spectroscopie de résonance magnétique nucléaire (RMN) .

Analyse Des Réactions Chimiques

Types de réactions

Le sel d'amine FFAGLDD subit principalement :

Réactions de clivage : Clivage sélectif par la métalloprotéinase matricielle 9.

Hydrolyse : Hydrolyse des liaisons peptidiques dans des conditions acides ou basiques.

Oxydation et réduction : Oxydation potentielle des chaînes latérales d'acides aminés et réduction des ponts disulfures

Réactifs et conditions courants

Réactions de clivage : Métalloprotéinase matricielle 9 dans des conditions physiologiques.

Hydrolyse : Solutions acides ou basiques.

Oxydation et réduction : Agents oxydants tels que le peroxyde d'hydrogène et agents réducteurs tels que le dithiothréitol (DTT)

Principaux produits

Produits de clivage : Petits fragments peptidiques.

Produits d'hydrolyse : Acides aminés individuels.

Produits d'oxydation et de réduction : Résidus d'acides aminés oxydés ou réduits

Applications de la recherche scientifique

Le sel d'amine FFAGLDD a plusieurs applications de la recherche scientifique :

Chimie : Utilisé comme peptide modèle pour l'étude des réactions de clivage et d'hydrolyse des peptides.

Biologie : Investigé pour son rôle dans les processus cellulaires impliquant la métalloprotéinase matricielle 9.

Médecine : Utilisé pour l'administration ciblée de médicaments, en particulier pour l'administration de la doxorubicine aux cellules cancéreuses.

Industrie : Employé dans le développement de systèmes d'administration contrôlée de médicaments .

Mécanisme d'action

Le sel d'amine FFAGLDD exerce ses effets par un clivage sélectif par la métalloprotéinase matricielle 9. Ce clivage libère le médicament actif, la doxorubicine, dans le cytosol des cellules cibles. Les cibles moléculaires comprennent les liaisons peptidiques dans la séquence FFAGLDD, et les voies impliquées sont celles régulées par la métalloprotéinase matricielle 9 .

Applications De Recherche Scientifique

FFAGLDD amine salt has several scientific research applications:

Chemistry: Used as a model peptide for studying peptide cleavage and hydrolysis reactions.

Biology: Investigated for its role in cellular processes involving matrix metalloproteinase 9.

Medicine: Utilized for targeted drug delivery, particularly for delivering Doxorubicin to cancer cells.

Industry: Employed in the development of controlled drug delivery systems .

Mécanisme D'action

FFAGLDD amine salt exerts its effects through selective cleavage by matrix metalloproteinase 9. This cleavage releases the active drug, Doxorubicin, within the cytosol of target cells. The molecular targets include the peptide bonds within the FFAGLDD sequence, and the pathways involved are those regulated by matrix metalloproteinase 9 .

Comparaison Avec Des Composés Similaires

Composés similaires

Sel d'amine GGGGRGD : Un autre peptide utilisé pour l'administration ciblée de médicaments.

Sel d'amine KGGGRGD : Fonction similaire, mais avec des séquences d'acides aminés différentes.

Unicité

Le sel d'amine FFAGLDD est unique en raison de sa haute sélectivité pour le clivage de la métalloprotéinase matricielle 9, ce qui le rend particulièrement efficace pour les applications d'administration contrôlée de médicaments .

Propriétés

Formule moléculaire |

C37H52N8O12 |

|---|---|

Poids moléculaire |

800.9 g/mol |

Nom IUPAC |

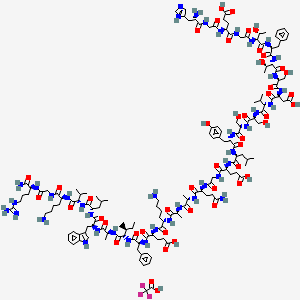

(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]butanedioic acid;azane |

InChI |

InChI=1S/C37H49N7O12.H3N/c1-20(2)14-25(35(53)43-27(17-30(46)47)36(54)44-28(37(55)56)18-31(48)49)41-29(45)19-39-32(50)21(3)40-34(52)26(16-23-12-8-5-9-13-23)42-33(51)24(38)15-22-10-6-4-7-11-22;/h4-13,20-21,24-28H,14-19,38H2,1-3H3,(H,39,50)(H,40,52)(H,41,45)(H,42,51)(H,43,53)(H,44,54)(H,46,47)(H,48,49)(H,55,56);1H3/t21-,24-,25-,26-,27-,28-;/m0./s1 |

Clé InChI |

MWLBVHZSLALYTN-HAYWJZKBSA-N |

SMILES isomérique |

C[C@@H](C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)N.N |

SMILES canonique |

CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)N.N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

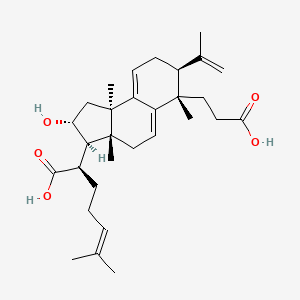

![[(3S,4R,8R,9Z,12R)-10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl] 2-methylprop-2-enoate](/img/structure/B10825268.png)

![(2,6-Dimethoxyphenyl)-[4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]methanone](/img/structure/B10825275.png)

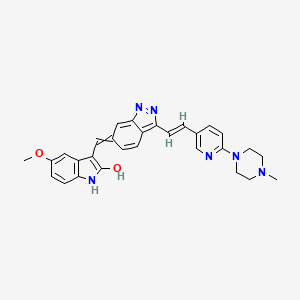

![5-methoxy-3-[[3-[(E)-2-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]ethenyl]indazol-6-ylidene]methyl]-1H-indol-2-ol;dihydrochloride](/img/structure/B10825281.png)

![(1R,5S,7Z,9S,11E,13R,14S,16S,17R,18S)-5,14-dihydroxy-18-(1H-indol-3-ylmethyl)-7,9,16-trimethyl-15-methylidene-19-azatricyclo[11.7.0.01,17]icosa-7,11-diene-2,6,20-trione](/img/structure/B10825299.png)

![(1S,8S,13R)-11-ethyl-6-methoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol](/img/structure/B10825306.png)

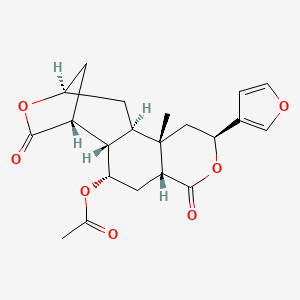

![[(1S,2S,3S,5S,8S,10S,11R,13R)-8-(furan-3-yl)-10-methyl-6,15-dioxo-7,14-dioxatetracyclo[11.2.1.02,11.05,10]hexadecan-3-yl] acetate](/img/structure/B10825331.png)

![5,7,17,19-Tetraoxa-13-azoniahexacyclo[11.11.0.02,10.04,8.015,23.016,20]tetracosa-1(13),2,4(8),9,14,16(20),21,23-octaene;sulfate](/img/structure/B10825339.png)

![(1S,2S,3S,5S,8S,9S,13R,17R)-11-ethyl-6-methoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol](/img/structure/B10825363.png)